molecular formula C15H15Cl2N3O2S B5985978 N-(2,5-DICHLOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

N-(2,5-DICHLOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B5985978
M. Wt: 372.3 g/mol
InChI Key: CQPZBNYJIKSGPN-UHFFFAOYSA-N
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Description

N-(2,5-DICHLOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenyl group, a pyrimidinyl group, and a thioether linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DICHLOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidinyl intermediate with a suitable thiol compound.

    Attachment of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the thioether-linked pyrimidinyl intermediate using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DICHLOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidinyl ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-DICHLOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DICHLOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
  • N-(2,5-DICHLOROPHENYL)-2-[(6-OXO-4-ETHYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Uniqueness

N-(2,5-DICHLOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to its specific substitution pattern and the presence of both dichlorophenyl and pyrimidinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O2S/c1-2-3-10-7-13(21)20-15(18-10)23-8-14(22)19-12-6-9(16)4-5-11(12)17/h4-7H,2-3,8H2,1H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPZBNYJIKSGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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